3-Methylbutanal

Flavor Chemistry Sensory Science Analytical Chemistry

3-Methylbutanal (Isovaleraldehyde) delivers quantifiable sensory performance that generic aldehydes cannot match. With a 14.3% lower odor threshold than 2-methylbutanal in cheese matrices, it achieves target malty and nutty notes at lower dosages, reducing cost-in-use. As the specific Strecker degradation product of leucine, it is kinetically distinct from isomers, making it essential for accurate flavor reconstitution and trace-level VOC analysis (FD factor up to 8192). Its FEMA GRAS status permits direct use in food applications. Procuring ≥98% purity ensures reproducible results in QC, brewing, and chocolate manufacturing.

Molecular Formula C5H10O
C5H10O
(CH3)2CHCH2CHO
Molecular Weight 86.13 g/mol
CAS No. 26140-47-6
Cat. No. B7770604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbutanal
CAS26140-47-6
Molecular FormulaC5H10O
C5H10O
(CH3)2CHCH2CHO
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC(C)CC=O
InChIInChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3
InChIKeyYGHRJJRRZDOVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in ethanol, ethyl ether
Miscible with alcohol, ether
SOL IN PROPYLENE GLYCOL AND OILS
In water, 1,400 mg/L at 20 °C
14 mg/mL at 20 °C
Solubility in water, g/100ml: 2 (poor)
soluble in wate

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbutanal (CAS 26140-47-6) Procurement Overview: Compound Identity, Characteristics, and Industrial Positioning


3-Methylbutanal, systematically named isovaleraldehyde (C₅H₁₀O; MW 86.13 g/mol), is a branched-chain aliphatic aldehyde characterized by its malty, chocolate-like, and fruity aroma profile [1]. This compound is a key volatile organic compound (VOC) found naturally in over 180 sources, including various foods and fermented products, where it contributes significantly to flavor and aroma [2]. Commercially, it serves as a critical building block for pharmaceuticals, a reagent in organic synthesis, and a widely approved flavoring agent (FEMA GRAS No. 2692) [1][3].

3-Methylbutanal (CAS 26140-47-6) Substitution Risk Analysis: Critical Performance Gaps Among Aldehyde Analogs


Generic substitution with in-class aldehydes like 2-methylbutanal, 2-methylpropanal, or linear butanal is a high-risk procurement strategy due to profound, quantifiable differences in sensory thresholds, matrix-specific behavior, and formation kinetics. These structural isomers exhibit distinct odor detection thresholds, differing by orders of magnitude in some matrices, and vary dramatically in their contribution to the target aroma profile as measured by Flavor Dilution (FD) factors [1][2]. Furthermore, their generation via the Strecker degradation pathway is kinetically distinct, meaning their presence and concentration in complex mixtures like food or fermentation products are not interchangeable [3]. The following quantitative evidence establishes the specific performance parameters that justify the targeted selection of 3-methylbutanal over its closest structural analogs.

3-Methylbutanal (CAS 26140-47-6) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Odor Threshold in Water: 3-Methylbutanal vs. 2-Methylbutanal

In a direct comparison of orthonasal odor thresholds in water, 3-methylbutanal demonstrates a significantly lower detection threshold than its closest isomer, 2-methylbutanal [1]. This indicates a higher odor potency at equivalent concentrations.

Flavor Chemistry Sensory Science Analytical Chemistry

Matrix-Specific Odor Threshold: 3-Methylbutanal Performance in a Cheddar Cheese Model

In a complex cheddar cheese matrix, the odor threshold of 3-methylbutanal is significantly lower (more potent) than that of 2-methylbutanal [1]. This demonstrates that the relative potency of these isomers is not only intrinsic but is also preserved and even accentuated in a realistic food application.

Dairy Science Food Science Sensory Analysis

Reactivity and Formation Kinetics: Preferential Synthesis of 3-Methylbutanal over 2-Methylbutanal

In model systems investigating the Strecker degradation pathway, the reaction of semialdehydes with leucine to form 3-methylbutanal is more effective than the corresponding reaction with isoleucine to form 2-methylbutanal [1]. This suggests a kinetically favored pathway for the formation of 3-methylbutanal from its precursor amino acid.

Maillard Reaction Strecker Degradation Flavor Generation

Flavor Dilution (FD) Factor: Relative Sensory Importance in Complex Mixtures

Flavor Dilution (FD) factor analysis, which quantifies the relative contribution of a compound to the overall aroma of a complex mixture, reveals that 3-methylbutanal consistently exhibits high FD factors, indicating its potent role as a key odorant [1][2]. While directly comparable data for all isomers is scarce across a single study, the high FD factor of 3-methylbutanal (up to 8192 in chocolate/cheese matrices) underscores its disproportionate sensory impact relative to its concentration [1].

Aroma Extract Dilution Analysis (AEDA) GC-Olfactometry Flavor Chemistry

3-Methylbutanal (CAS 26140-47-6) High-Value Application Scenarios Driven by Quantified Performance


Precision Formulation of Cheddar Cheese and Dairy Flavorings

Based on the direct evidence that 3-methylbutanal has a 14.3% lower odor threshold than 2-methylbutanal in a cheese matrix [1], it is the superior choice for creating authentic nutty, malty notes in dairy flavor formulations. Procurement of high-purity 3-methylbutanal enables precise, cost-effective flavor modulation, ensuring the desired sensory profile is achieved with minimal ingredient usage.

High-Sensitivity GC-MS Analytical Standards for Food and Beverage QC

Given its extremely low odor threshold in water (0.0002 mg/L), 3-methylbutanal is a critical marker for trace-level VOC analysis [2]. Its high potency means it can be detected at very low concentrations, making it an essential analytical standard for quality control (QC) in industries like brewing, coffee roasting, and chocolate manufacturing. Its confirmed GRAS status further supports its routine use in food testing laboratories [3].

Investigating Maillard Reaction and Strecker Degradation Pathways in Food Science Research

For researchers studying flavor generation during thermal processing or fermentation, 3-methylbutanal is the specific product of leucine degradation via the Strecker pathway [4]. The evidence shows this pathway is kinetically more favorable than the formation of its isomer 2-methylbutanal from isoleucine. Therefore, procuring an authentic standard of 3-methylbutanal is non-negotiable for accurate quantification and modeling of these complex reaction kinetics.

Advanced Aroma Profiling and Flavor Reconstitution Experiments

In aroma extract dilution analysis (AEDA), 3-methylbutanal is consistently identified as a key odorant with a high Flavor Dilution (FD) factor, reaching values up to 8192 in chocolate and cheese models [5]. This confirms its critical role as a primary driver of characteristic aroma. For scientists conducting flavor reconstitution or omission studies to validate sensory contributions, 3-methylbutanal is a mandatory component for achieving a complete and authentic aroma profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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